molecular formula C16H12F12O4 B14326369 Butyrophenone, 4'-(1,3-dihydroxy-4,4,4-trifluoro-3-(trifluoromethyl)butyl)-3-hydroxy-4,4,4-trifluoro-3-(trifluoromethyl)- CAS No. 101247-78-3

Butyrophenone, 4'-(1,3-dihydroxy-4,4,4-trifluoro-3-(trifluoromethyl)butyl)-3-hydroxy-4,4,4-trifluoro-3-(trifluoromethyl)-

Cat. No.: B14326369
CAS No.: 101247-78-3
M. Wt: 496.24 g/mol
InChI Key: HEBKBNIPLXYMCJ-UHFFFAOYSA-N
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Description

Butyrophenone, 4’-(1,3-dihydroxy-4,4,4-trifluoro-3-(trifluoromethyl)butyl)-3-hydroxy-4,4,4-trifluoro-3-(trifluoromethyl)- is a complex organic compound characterized by multiple trifluoromethyl groups and hydroxyl functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyrophenone, 4’-(1,3-dihydroxy-4,4,4-trifluoro-3-(trifluoromethyl)butyl)-3-hydroxy-4,4,4-trifluoro-3-(trifluoromethyl)- typically involves multi-step organic reactions. The process often starts with the preparation of key intermediates, such as trifluoromethylated alcohols and ketones. These intermediates undergo further transformations, including hydroxylation and coupling reactions, to form the final product. The reaction conditions usually require the use of strong bases, oxidizing agents, and specific catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures consistent product quality. Additionally, purification techniques like distillation, crystallization, and chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Butyrophenone, 4’-(1,3-dihydroxy-4,4,4-trifluoro-3-(trifluoromethyl)butyl)-3-hydroxy-4,4,4-trifluoro-3-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols or alkanes.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield trifluoromethylated ketones, while reduction of the carbonyl groups can produce trifluoromethylated alcohols.

Scientific Research Applications

Butyrophenone, 4’-(1,3-dihydroxy-4,4,4-trifluoro-3-(trifluoromethyl)butyl)-3-hydroxy-4,4,4-trifluoro-3-(trifluoromethyl)- has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structural features make it a valuable tool for studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of Butyrophenone, 4’-(1,3-dihydroxy-4,4,4-trifluoro-3-(trifluoromethyl)butyl)-3-hydroxy-4,4,4-trifluoro-3-(trifluoromethyl)- involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can modulate the activity of specific enzymes or receptors, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Haloperidol: A well-known butyrophenone derivative used as an antipsychotic medication.

    Trifluoperazine: Another trifluoromethylated compound with applications in psychiatry.

    Fluorobutyrophenone: A structurally related compound with similar chemical properties.

Uniqueness

Butyrophenone, 4’-(1,3-dihydroxy-4,4,4-trifluoro-3-(trifluoromethyl)butyl)-3-hydroxy-4,4,4-trifluoro-3-(trifluoromethyl)- is unique due to its multiple trifluoromethyl groups and hydroxyl functionalities, which confer distinct chemical reactivity and potential for diverse applications. Its structural complexity and versatility make it a valuable compound for research and industrial purposes.

Properties

CAS No.

101247-78-3

Molecular Formula

C16H12F12O4

Molecular Weight

496.24 g/mol

IUPAC Name

4,4,4-trifluoro-3-hydroxy-1-[4-[4,4,4-trifluoro-1,3-dihydroxy-3-(trifluoromethyl)butyl]phenyl]-3-(trifluoromethyl)butan-1-one

InChI

InChI=1S/C16H12F12O4/c17-13(18,19)11(31,14(20,21)22)5-9(29)7-1-2-8(4-3-7)10(30)6-12(32,15(23,24)25)16(26,27)28/h1-4,9,29,31-32H,5-6H2

InChI Key

HEBKBNIPLXYMCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC(C(F)(F)F)(C(F)(F)F)O)O)C(=O)CC(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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